(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3311~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a triazatricyclo decane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include the formation of the triazatricyclo decane ring and the subsequent attachment of the pyridinecarbonitrile moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Other triazatricyclo decane derivatives: These compounds share structural similarities but may have different functional groups and properties.
Uniqueness
(5Z)-1,4-Dimethyl-2,6-dioxo-5-[(1,3,5-triazatricyclo[3311~3,7~]dec-7-ylamino)methylene]-1,2,5,6-tetrahydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N6O2 |
---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
6-hydroxy-1,4-dimethyl-2-oxo-5-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yliminomethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H20N6O2/c1-11-12(3-17)14(23)19(2)15(24)13(11)4-18-16-5-20-8-21(6-16)10-22(7-16)9-20/h4,24H,5-10H2,1-2H3 |
InChI Key |
MIETUQHHDFUTQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C=NC23CN4CN(C2)CN(C3)C4)O)C)C#N |
Origin of Product |
United States |
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